2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid
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Overview
Description
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid is an organic compound with the molecular formula C13H8Cl2O3S. It is a derivative of thiophene and benzoyl, characterized by the presence of two chlorine atoms on the benzoyl ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid are the Peroxisome proliferator-activated receptor gamma (PPARγ) , Nuclear receptor coactivator 2 , and Retinoic acid receptor RXR-alpha . These receptors play a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
The compound interacts with its targets by binding to the active sites of these receptors. This binding event triggers a conformational change in the receptor, which in turn influences the transcription of specific genes .
Biochemical Pathways
The activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha by this compound affects several biochemical pathways. These include lipid metabolism, inflammation response, and cell proliferation pathways . The downstream effects of these pathways can lead to changes in cell behavior and function .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites .
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific cell type and the state of the cell. Generally, the activation of PPARγ, Nuclear receptor coactivator 2, and Retinoic acid receptor RXR-alpha can lead to changes in lipid metabolism, inflammation response, and cell proliferation .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, extreme pH or temperature conditions could potentially affect the compound’s stability or its ability to bind to its target receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2-thiopheneacetic acid with 2,4-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen atoms on the benzoyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]propionic acid
- 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]butanoic acid
- 2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]pentanoic acid
Uniqueness
2-[5-(2,4-Dichlorobenzoyl)-2-thienyl]acetic acid is unique due to its specific substitution pattern on the benzoyl ring and the presence of the thiophene moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-[5-(2,4-dichlorobenzoyl)thiophen-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O3S/c14-7-1-3-9(10(15)5-7)13(18)11-4-2-8(19-11)6-12(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRGFFGNSJIZNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CC=C(S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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